molecular formula C24H14Br2ClN3S B4384112 2-[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

2-[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Cat. No.: B4384112
M. Wt: 571.7 g/mol
InChI Key: JWCILJWPNZMONP-UHFFFAOYSA-N
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Description

2-[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with bromophenyl and chlorophenyl groups, and a thiazole ring substituted with a phenyl group

Properties

IUPAC Name

2-[3,5-bis(3-bromophenyl)-4-chloropyrazol-1-yl]-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Br2ClN3S/c25-18-10-4-8-16(12-18)22-21(27)23(17-9-5-11-19(26)13-17)30(29-22)24-28-20(14-31-24)15-6-2-1-3-7-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCILJWPNZMONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C(=N3)C4=CC(=CC=C4)Br)Cl)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Br2ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by halogenation to introduce the chloro and bromo substituents.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.

    Coupling of Pyrazole and Thiazole Rings: The final step involves coupling the pyrazole and thiazole rings through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can yield sulfoxides or sulfones.

Scientific Research Applications

2-[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
  • 2-[3,5-bis(3-chlorophenyl)-4-bromo-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Uniqueness

The uniqueness of 2-[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
Reactant of Route 2
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2-[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

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